molecular formula C21H19N3O5S B12759885 1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-2-(2-furanyl)-1-(3-phenylpropyl)- CAS No. 72020-36-1

1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-2-(2-furanyl)-1-(3-phenylpropyl)-

Cat. No.: B12759885
CAS No.: 72020-36-1
M. Wt: 425.5 g/mol
InChI Key: GAIQEODCSOWEDC-UHFFFAOYSA-N
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Description

1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-2-(2-furanyl)-1-(3-phenylpropyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-2-(2-furanyl)-1-(3-phenylpropyl)- typically involves multi-step organic reactions. Common starting materials might include benzimidazole derivatives, furanyl compounds, and phenylpropyl groups. The reactions often require specific catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production methods for such complex compounds usually involve large-scale organic synthesis techniques. These methods are optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can occur, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. They might include various functionalized derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development for various diseases.

    Industry: Applications in materials science and as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It might involve binding to specific enzymes or receptors, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their diverse biological activities.

    Furanyl compounds: Often used in pharmaceuticals and agrochemicals.

    Phenylpropyl derivatives: Commonly found in various organic compounds with biological activities.

Uniqueness

The uniqueness of 1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-2-(2-furanyl)-1-(3-phenylpropyl)- lies in its specific combination of functional groups, which might confer unique biological or chemical properties.

Properties

CAS No.

72020-36-1

Molecular Formula

C21H19N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

2-(furan-2-yl)-1-(3-phenylpropyl)-7-sulfamoylbenzimidazole-5-carboxylic acid

InChI

InChI=1S/C21H19N3O5S/c22-30(27,28)18-13-15(21(25)26)12-16-19(18)24(20(23-16)17-9-5-11-29-17)10-4-8-14-6-2-1-3-7-14/h1-3,5-7,9,11-13H,4,8,10H2,(H,25,26)(H2,22,27,28)

InChI Key

GAIQEODCSOWEDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCN2C3=C(C=C(C=C3S(=O)(=O)N)C(=O)O)N=C2C4=CC=CO4

Origin of Product

United States

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